2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-piperazin-1-ylethanol |
InChI |
InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(16)10-15-7-5-14-6-8-15/h2-4,9,13-14,16H,5-8,10H2,1H3 |
InChI Key |
XZSDZMCXTGIGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN2CCNCC2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Piperazin 1 Yl 1 M Tolyl Ethan 1 Ol and Its Analogues
Strategies for Constructing the 2-Aminoethanol Core in 2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol
The formation of the 2-aminoethanol scaffold is a critical step in the synthesis of this compound. Key strategies to achieve this include the ring-opening of epoxides and Mannich-type reactions.
Epoxide Ring-Opening Reactions with Piperazine (B1678402) Derivatives for this compound Synthesis
The reaction between an epoxide and an amine, such as a piperazine derivative, is a direct and widely utilized method for synthesizing β-amino alcohols. rroij.comsemanticscholar.org This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired 2-aminoethanol structure.
The regioselectivity of the epoxide ring-opening is a crucial aspect, particularly with unsymmetrical epoxides. In basic or neutral conditions, the reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide. jsynthchem.com Conversely, under acidic conditions, the reaction can proceed with attack at the more substituted carbon due to the stabilization of the partial positive charge in the transition state.
A variety of catalytic systems have been developed to enhance the efficiency and selectivity of this reaction. These include Lewis acids, metal-organic frameworks, and bismuth(III) salts. semanticscholar.org Furthermore, solvent-free conditions have been explored to develop more environmentally friendly protocols. rroij.com The use of biocatalysts, such as lipases, has also been investigated to promote the ring-opening of epoxides with amines under mild conditions. semanticscholar.org
Table 1: Examples of Catalytic Systems for Epoxide Ring-Opening with Amines
| Catalyst | Reaction Conditions | Key Features |
| Amberlist-15 | Mild reaction conditions | High regioselectivity. rroij.com |
| CdCl2 | Mild reaction conditions | High regioselectivity. rroij.com |
| Heteropoly acid | Water | Mild conditions, clean reaction profiles. rroij.com |
| Lipozyme TL IM | Methanol, continuous-flow | Biocatalytic, mild conditions. semanticscholar.org |
| SO42-/ZrO2 | Solvent-free | Excellent catalytic activity, high regioselectivity. rroij.com |
Mannich-Type Reactions and Related Approaches for this compound Synthesis
Mannich-type reactions provide an alternative route to the 2-aminoethanol core. The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine, such as piperazine. This results in the formation of a β-aminocarbonyl compound, known as a Mannich base. researchgate.net Subsequent reduction of the carbonyl group yields the desired 2-aminoethanol derivative.
The scope of the Mannich reaction is broad, with various substrates and amines being successfully employed. lew.romdpi.com The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile in the reaction with the enol form of the carbonyl compound. researchgate.net
Recent advancements have focused on the development of more efficient and environmentally benign Mannich reactions. This includes the use of catalyst-free conditions and the exploration of multicomponent reactions where the organozinc reagents, Michael acceptors, and imines react in a single pot. mdpi.com
Stereoselective Synthesis of Enantiomers of this compound
The synthesis of specific enantiomers of this compound is of great importance as different stereoisomers often exhibit distinct biological activities. Several strategies have been developed to achieve stereoselective synthesis.
One prominent approach involves the asymmetric ring-opening of epoxides. This can be achieved using chiral catalysts that preferentially promote the formation of one enantiomer over the other. semanticscholar.org Alternatively, the use of enantiomerically pure epoxides, often derived from methods like the Sharpless asymmetric epoxidation, allows for the stereospecific synthesis of the corresponding β-amino alcohols. ursa.cat
Another strategy is the catalytic asymmetric allylic alkylation of piperazin-2-ones. This method allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu The development of photocatalyzed epimerization of morpholines and piperazines provides a method for editing the stereochemical configurations of these heterocycles, allowing for the conversion of less stable stereoisomers to the more thermodynamically favored ones. nih.gov
Catalytic Systems in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. A wide range of catalytic systems have been employed in the key synthetic steps.
For the epoxide ring-opening reaction, both homogeneous and heterogeneous catalysts have been utilized. Solid acid catalysts, such as Amberlist-15 and phosphomolybdic acid-neutral alumina, have demonstrated high efficiency and regioselectivity under mild conditions. rroij.com Metal-based catalysts, including those based on ruthenium, are effective for the amination of alcohols. researchgate.net
In the context of stereoselective synthesis, palladium-catalyzed asymmetric allylic alkylation has proven to be a powerful tool for the preparation of chiral piperazine derivatives. nih.govcaltech.edu Furthermore, the combination of metal catalysts with enzymes, such as lipases, in dynamic kinetic resolution processes allows for the synthesis of enantiopure esters from racemic alcohols. mdpi.com
Table 2: Selected Catalysts in the Synthesis of 2-Amino Alcohols and Piperazine Derivatives
| Reaction Type | Catalyst | Substrates | Key Outcome |
| Epoxide Ring-Opening | Solid acids (e.g., Amberlist-15) | Epoxides, Amines | High regioselectivity, mild conditions. rroij.com |
| Alcohol Amination | Ru-PNP pincer complex | Diethanolamine, Ammonia | Conversion to aminoethyl ethanolamine. researchgate.net |
| Asymmetric Allylic Alkylation | Pd2(pmdba)3 with chiral ligand | N-protected piperazin-2-ones | Highly enantioenriched tertiary piperazine-2-ones. nih.govcaltech.edu |
| Direct/Reductive Amination | Ru/Al2O3 | Furoin, NH3/H2 | Formation of 2-amino-1,2-di(furan-2-yl)ethan-1-ol. cardiff.ac.uk |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to create more sustainable processes. unibo.it Key areas of focus include the use of greener solvents, the development of catalyst-free reactions, and the implementation of continuous flow processes. unibe.ch
In the synthesis of this compound and its analogues, several green approaches can be adopted. The use of water as a solvent in epoxide ring-opening reactions, catalyzed by heteropoly acids, represents a significant improvement in terms of environmental impact. rroij.com Solvent-free reaction conditions for the same transformation have also been successfully developed. rroij.com
The use of ethanol (B145695) as a green solvent has been demonstrated in the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.com Furthermore, the development of continuous flow platforms for synthetic processes can lead to improved efficiency, safety, and a lower environmental footprint compared to traditional batch processes. unibe.ch
Reaction Mechanism Elucidation during the Formation of this compound and its Analogues
Understanding the reaction mechanisms is fundamental for optimizing synthetic routes and developing new methodologies. In the synthesis of this compound, the mechanism of the epoxide ring-opening reaction is well-established. Under basic or neutral conditions, the reaction proceeds through a backside nucleophilic attack (S\textsubscript{N}2 mechanism) on the less substituted carbon of the epoxide ring. jsynthchem.com
For catalytic reactions, elucidating the catalytic cycle is crucial. For instance, in the Ru-catalyzed amination of alcohols, the mechanism involves the activation of the catalyst, followed by a series of steps including alkoxide exchange and β-hydride elimination. mdpi.com In the direct/reductive amination of furoin, the reaction proceeds through an alcohol-imine intermediate which can then be hydrogenated to the desired alcohol-amine. cardiff.ac.uk Mechanistic studies on multicomponent reactions have suggested a polar rather than a radical character for the reaction. mdpi.com
Isolation and Purification Methodologies for Research-Grade this compound
The successful synthesis of this compound is contingent upon robust isolation and purification protocols to achieve the high degree of purity required for research and developmental applications. The purification strategy for this class of aryl-piperazine ethanol derivatives typically involves a multi-step approach, combining initial work-up procedures with advanced techniques such as crystallization, chromatography, and salt formation. The choice of methodology is dictated by the physical state of the crude product (solid or oil), the impurity profile, and the desired final purity.
Following the synthetic reaction, the initial isolation of the crude product often involves standard work-up procedures. This may include quenching the reaction mixture, followed by liquid-liquid extraction to separate the desired compound from inorganic salts and water-soluble reagents. The organic extracts are typically combined, dried over an anhydrous agent like sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
For solid compounds, crystallization is a powerful and widely used technique for achieving high purity. iscientific.org The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.
Key Crystallization Techniques:
Cooling Crystallization: This is the most common method, where the crude product is dissolved in a suitable solvent, such as ethanol or acetone, at an elevated temperature to form a saturated or near-saturated solution. iscientific.orggoogle.com The solution is then gradually cooled, which decreases the solubility of the target compound, causing it to crystallize out while impurities remain dissolved in the mother liquor. google.comethz.ch The rate of cooling is a critical parameter that influences crystal size and purity. google.com
Seeded Crystallization: To ensure consistent product quality and control over crystal morphology, seeding is often employed. iscientific.orgethz.ch This involves introducing small, high-purity crystals of the target compound into the supersaturated solution to induce nucleation and controlled crystal growth. google.comethz.ch
When crystallization alone is insufficient to remove closely related impurities, or if the compound is an oil, chromatographic methods are employed.
Chromatographic Purification:
Column Chromatography: This is a standard method for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. mdpi.com A carefully selected solvent system (eluent) is used to move the components down the column at different rates based on their polarity, allowing for their separation. mdpi.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, preparative HPLC is utilized. Chiral HPLC, in particular, is a method used for the separation of enantiomers in related piperazine-containing compounds. nih.gov
Given the basic nature of the piperazine moiety, purification can also be effectively achieved through salt formation. This technique is particularly useful for separating the target compound from non-basic impurities.
Purification via Salt Formation:
The crude free base is dissolved in an appropriate organic solvent, such as acetone or isopropanol. google.comresearchgate.net An acid, like glacial acetic acid or hydrochloric acid, is then added to precipitate the corresponding salt (e.g., piperazine diacetate). google.com This salt can often be easily isolated and purified by recrystallization. The purified salt can then be neutralized with a base to regenerate the high-purity free base form of this compound. google.com
The following tables summarize and compare these principal methodologies as they apply to the purification of research-grade aryl-piperazine derivatives.
Data Tables
Table 1: Comparative Analysis of Purification Methodologies
| Methodology | Principle | Applicability for Target Compound | Advantages | Disadvantages |
|---|---|---|---|---|
| Crystallization | Differential solubility of compound and impurities upon cooling a saturated solution. ethz.ch | High, assuming the compound is a solid at room temperature. | Cost-effective, scalable, can yield very high purity. | Not suitable for oils or amorphous solids; requires careful solvent selection. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). mdpi.com | High, effective for removing closely related impurities and for purifying oils. | Widely applicable, good separation efficiency. | Can be time-consuming, requires significant solvent volumes, potentially lower yields. |
| Salt Formation | Conversion of the basic piperazine moiety to a crystalline salt, separating it from non-basic impurities. google.comresearchgate.net | High, leverages the basicity of the piperazine ring. | Highly selective for basic compounds, often yields well-defined crystalline solids. google.com | Requires an additional step to regenerate the free base; introduces other reagents. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Potentially applicable if the compound is a thermally stable liquid. ufl.edu | Effective for purifying liquids with non-volatile impurities. | Not suitable for thermally labile compounds; may not separate impurities with similar boiling points. |
Table 2: Illustrative Parameters for Cooling Crystallization
| Parameter | Description | Illustrative Value/Condition | Rationale |
|---|---|---|---|
| Solvent | The liquid in which the crude product is dissolved. | Absolute Ethanol | Good solubility at high temperatures and lower solubility at low temperatures for many polar organic compounds. google.comufl.edu |
| Dissolution Temperature | The temperature at which the crude product is fully dissolved. | ~60-70 °C | Ensures complete dissolution to form a saturated solution without thermal degradation. |
| Cooling Profile | The rate and manner of temperature reduction. | Gradual cooling at 5-10 °C/hour to 5 °C, followed by holding. | Slow cooling promotes the formation of larger, more pure crystals and prevents rapid precipitation of impurities. google.com |
| Seeding | Introduction of pure crystals to initiate crystallization. ethz.ch | Add ~1% (w/w) of seed crystals just below the saturation point. | Controls nucleation, leading to more consistent crystal size and purity. iscientific.orggoogle.com |
| Isolation | Separation of the purified crystals from the mother liquor. | Vacuum Filtration | Standard laboratory technique for efficiently separating solid crystals from liquid. |
| Washing | Rinsing the isolated crystals to remove residual mother liquor. | Cold Ethanol | Removes surface impurities without significantly re-dissolving the purified product. |
| Drying | Removal of residual solvent from the final product. | Vacuum oven at 40-50 °C | Ensures complete removal of the crystallization solvent without melting or degrading the compound. |
Theoretical and Computational Investigations of 2 Piperazin 1 Yl 1 M Tolyl Ethan 1 Ol
Quantum Chemical Calculations on 2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of a molecule's fundamental properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical methods are used to analyze the distribution of electrons within the molecule, identify regions susceptible to electrophilic or nucleophilic attack, and understand the nature of its chemical bonds.
Key electronic properties that can be calculated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule's surface. mdpi.com Red-colored regions indicate areas of negative potential (electron-rich), often associated with lone pairs on heteroatoms like oxygen and nitrogen, which are prone to electrophilic attack. Blue-colored regions signify positive potential (electron-poor), typically around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge transfer interactions between filled and vacant orbitals, which can reveal hyperconjugative effects and the nature of intramolecular hydrogen bonds that contribute to the molecule's stability.
| Calculated Electronic Property | Hypothetical Value/Observation for this compound | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the piperazine (B1678402) and tolyl rings. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, likely distributed over the aromatic system. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~2.5 D | Indicates the molecule is polar, influencing its solubility and intermolecular forces. |
| MEP Negative Region | Localized on N atoms of piperazine and O atom of the hydroxyl group. | Identifies likely sites for protonation and hydrogen bond acceptance. |
| MEP Positive Region | Localized on the hydroxyl H atom and N-H proton of piperazine. | Identifies likely sites for hydrogen bond donation. |
The biological activity and physical properties of a flexible molecule like this compound are governed by its three-dimensional shape or conformation. The piperazine ring typically adopts a low-energy chair conformation, but the orientation of its substituents can lead to multiple stable conformers with different energies.
Conformational analysis of substituted piperazines often reveals a preference for the substituent to occupy either an axial or equatorial position. nih.gov For 2-substituted piperazines, the axial conformation can be preferred and may be further stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, key conformational variables include:
The chair conformation of the piperazine ring.
The orientation (axial vs. equatorial) of the bond connecting the piperazine ring to the ethan-1-ol moiety.
Rotation around the C-C and C-N single bonds of the side chain.
Computational methods can systematically explore the potential energy surface of the molecule to identify all low-energy conformers and calculate their relative energies (ΔE), providing insight into the conformational population at a given temperature. An intramolecular hydrogen bond between the hydroxyl group's hydrogen and the tertiary nitrogen of the piperazine ring could significantly stabilize certain conformations.
| Conformer | Key Feature | Hypothetical Relative Energy (ΔE, kcal/mol) | Hypothetical Population (Boltzmann, 298 K) |
| Conformer A | Equatorial substituent, Intramolecular H-bond (OH···N) | 0.00 | 75% |
| Conformer B | Axial substituent, Intramolecular H-bond (OH···N) | 0.85 | 15% |
| Conformer C | Equatorial substituent, No H-bond (extended) | 1.50 | 8% |
| Conformer D | Axial substituent, No H-bond (extended) | 2.50 | 2% |
Quantum chemical calculations are a reliable tool for predicting spectroscopic properties, which can aid in the structural elucidation and verification of synthesized compounds. mdpi.com By first optimizing the molecule's geometry to its lowest energy state, parameters for various spectroscopic techniques can be computed.
NMR Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com Comparing the calculated spectrum of a proposed structure with experimental data is a powerful way to confirm its identity.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed, generating a theoretical IR spectrum. These frequencies correspond to specific bond stretches, bends, and torsions. For instance, the calculations would predict characteristic frequencies for the O-H stretch of the alcohol, N-H stretch of the piperazine, C-H stretches of the aromatic and aliphatic groups, and C-N and C-O stretches. mdpi.com
| Proton/Carbon | Functional Group | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
| ¹H | Hydroxyl (-OH) | 4.85 | 4.79 |
| ¹H | Methine (-CH-OH) | 4.60 | 4.55 |
| ¹H | Aromatic (tolyl) | 7.00 - 7.25 | 6.95 - 7.20 |
| ¹³C | Methine (-CH-OH) | 72.5 | 72.1 |
| ¹³C | Aromatic C-CH₃ | 138.0 | 137.8 |
| ¹³C | Methyl (-CH₃) | 21.5 | 21.3 |
Molecular Modeling Approaches Applied to this compound and its Analogues
Molecular modeling encompasses a broader range of computational techniques than quantum chemistry, including methods based on classical mechanics (molecular mechanics). These approaches are particularly valuable in drug discovery for studying how a ligand might interact with a biological target and for designing new analogues with improved affinity and selectivity.
The design of new, more effective analogues of this compound can be guided by two main computational strategies: ligand-based and structure-based design. nih.gov
Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of known active and inactive molecules to derive a model that predicts activity.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to be active. For derivatives of the title compound, key features would likely include the protonated piperazine nitrogen (positive ionizable), the hydroxyl group (H-bond donor/acceptor), and the m-tolyl ring (hydrophobic/aromatic).
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties (descriptors) of a series of compounds with their biological activity. researchgate.net By building a QSAR model for analogues of this compound, the activity of newly designed compounds could be predicted prior to synthesis.
Structure-Based Design: When the 3D structure of the target protein or receptor is available (from X-ray crystallography or cryo-EM), this method can be employed. e-bookshelf.de
Molecular Docking: This technique predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a target's active site. nih.gov By docking derivatives of this compound into a receptor, researchers can visualize the key interactions and rationally design modifications to improve binding. For example, modifying the tolyl ring with different substituents could enhance hydrophobic interactions or introduce new hydrogen bonds.
Molecular docking and molecular dynamics (MD) simulations are the primary tools for predicting the specific interactions and binding affinities of ligands. Piperazine-containing compounds are known to interact with various biological targets, including sigma receptors and monoamine oxidases. nih.govnih.gov
Molecular Docking: A docking simulation places a ligand into the binding site of a protein and scores the resulting complex. The score is an estimate of the binding affinity. The simulation reveals crucial interactions, such as:
Hydrogen Bonds: The hydroxyl group and the piperazine N-H group are potent hydrogen bond donors, while the nitrogen and oxygen atoms are acceptors.
Ionic Interactions: At physiological pH, the piperazine ring is likely protonated, allowing for a strong ionic bond with acidic residues like aspartate or glutamate (B1630785) in the binding pocket.
Hydrophobic Interactions: The m-tolyl group can form favorable van der Waals and π-π stacking interactions with hydrophobic and aromatic residues like phenylalanine, tyrosine, and tryptophan.
Molecular Dynamics (MD) Simulation: Following docking, an MD simulation can be run to observe the dynamic behavior of the ligand-protein complex over time (nanoseconds to microseconds). knu.edu.af MD provides a more realistic view of the binding stability, accounting for the flexibility of both the ligand and the protein, and can be used to calculate binding free energies more accurately.
| Analogue of this compound | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions with a Hypothetical Receptor |
| Parent Compound | - | -8.5 | H-bond with Tyr103; Ionic bond with Asp89; Hydrophobic interaction with Phe152 |
| Analogue 1 | m-tolyl → m-chlorophenyl | -9.1 | Halogen bond with backbone carbonyl; Retains other key interactions |
| Analogue 2 | m-tolyl → m-methoxyphenyl | -8.8 | H-bond from methoxy (B1213986) oxygen to Ser107; Retains other key interactions |
| Analogue 3 | ethan-1-ol → propan-1-ol | -8.2 | Weaker hydrophobic fit due to extended chain |
| Analogue 4 | piperazine → homopiperazine | -7.9 | Suboptimal geometry for ionic interaction with Asp89 |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. For analogues of this compound, which belong to the broader class of aryl alkanol piperazine derivatives, these methodologies have been instrumental in elucidating the structural requirements for various pharmacological activities, including antidepressant and antihistaminic effects. nih.govnih.gov
QSAR models establish a mathematical relationship between the chemical structure and biological activity. This is achieved by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with their observed biological responses. These models can significantly reduce the time and cost associated with the synthesis and testing of new compounds by prioritizing candidates with the highest predicted potency and most favorable profiles. researchgate.net
In the context of aryl alkanol piperazine derivatives, both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been successfully applied. nih.gov 2D-QSAR models utilize descriptors that are derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and electronic properties. For instance, a study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models using a genetic function approximation (GFA). nih.gov The models indicated that descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were influential for 5-hydroxytryptamine (5-HT) reuptake inhibition, while descriptors like HOMO, PMI-mag, S_sssN, and Shadow-XZ were key for noradrenaline (NA) reuptake inhibition. nih.gov
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional arrangement of the molecules. In CoMFA, molecules are aligned in a 3D grid, and their steric and electrostatic fields are calculated at various points. These fields are then correlated with biological activity. For piperazine derivatives, 3D-QSAR studies have revealed that electrostatic and steric factors are often the primary determinants of their antagonistic effects, for example, in antihistamine and antibradykinin activities. nih.gov This suggests that the shape and charge distribution of the molecule are critical for its interaction with the receptor binding site.
The insights gained from these computational studies are invaluable for the rational design of new analogues of this compound. By understanding the key molecular features that govern biological activity, medicinal chemists can strategically modify the lead structure to enhance potency and selectivity. For example, the QSAR models can guide the introduction of specific substituents on the aromatic ring or modifications to the piperazine moiety to optimize interactions with the target receptor.
The application of chemoinformatics and QSAR is a cyclical process. The predictive models are used to design new compounds, which are then synthesized and tested. The experimental data from these new compounds are then used to refine and improve the QSAR models, leading to a more robust and predictive tool for future drug design efforts. This iterative approach accelerates the discovery of novel therapeutic agents with improved pharmacological profiles.
Research Findings on a Series of Aryl Alkanol Piperazine Analogues
A quantitative structure-activity relationship analysis was conducted on a series of aryl alkanol piperazine derivatives to determine the key molecular descriptors influencing their antidepressant activities, specifically their ability to inhibit the reuptake of 5-hydroxytryptamine (5-HT) and noradrenaline (NA). The study employed genetic function approximation to develop robust 2D-QSAR models.
The table below summarizes the key descriptors identified for each activity and the statistical validation of the models.
| Activity | Key Molecular Descriptors | r² | r²_CV | r²_pred |
|---|---|---|---|---|
| 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | >0.924 | >0.870 | >0.890 |
| NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | >0.924 | >0.870 | >0.890 |
Table 1. Summary of 2D-QSAR Model Statistics and Key Descriptors for Aryl Alkanol Piperazine Analogues. nih.gov
Derivatization Strategies and Structure Activity Relationship Sar Methodologies for 2 Piperazin 1 Yl 1 M Tolyl Ethan 1 Ol
Functionalization of the Piperazine (B1678402) Moiety in 2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol
The piperazine ring, with its secondary amine at the N4 position, is a primary site for functionalization, significantly influencing the molecule's physicochemical properties and target interactions. This moiety serves as a versatile handle for introducing a wide array of substituents. encyclopedia.pub The synthetic accessibility of the N-H bond allows for straightforward reactions such as N-acylation, N-sulfonylation, N-alkylation, and N-arylation to generate extensive libraries of analogues. mdpi.com
Research into related structures demonstrates that modifications at this position are critical for biological activity. For instance, in studies of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the piperazine ring was found to be essential for on-target whole-cell activity. nih.gov The introduction of various acyl, sulfonyl, and urea-based substituents allows for a systematic exploration of the chemical space around this moiety. nih.govresearchgate.net
Table 1: Examples of N4-Position Functionalization on the Piperazine Moiety
| Reaction Type | Reagent Example | Resulting N4-Substituent | Potential Impact on Properties |
|---|---|---|---|
| N-Acylation | Cyclohexanecarbonyl chloride | Cyclohexylcarbonyl | Modulates lipophilicity and introduces hydrogen bond acceptors. nih.gov |
| N-Sulfonylation | Isoquinoline-5-sulfonyl chloride | Isoquinoline-5-sulfonyl | Introduces aromatic stacking potential and alters electronic properties. researchgate.net |
| N-Alkylation | Ethyl iodide | Ethyl | Increases basicity and can improve metabolic stability. mdpi.com |
| Urea Formation | Benzyl isocyanate | Benzylaminocarbonyl | Adds hydrogen bond donor/acceptor capabilities, influencing target binding. nih.gov |
The nature of the substituent at the N4-position can dramatically alter a compound's interaction with biological targets. For example, the synthesis of 1-(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)-2-(m-tolyl)ethan-1-one, an analogue of the core structure, highlights how a bulky, aromatic sulfonyl group can be incorporated to probe specific binding pockets. researchgate.net
Modifications of the m-Tolyl Group in this compound Derivatives
The m-tolyl group is a key hydrophobic component that often engages in van der Waals or aromatic interactions within a receptor's binding site. Modifications to this group, including positional isomerism, substitution, or complete replacement with bioisosteres, are crucial strategies in SAR studies. wikipedia.org The term "m-tolyl" specifies that the methyl group is at the 3-position of the phenyl ring relative to the point of attachment. ebi.ac.uk
Derivatization can involve:
Isomeric Variation: Synthesizing the ortho and para tolyl analogues allows for the investigation of how the methyl group's position affects binding orientation and affinity. mdpi.com
Substitution on the Aromatic Ring: Introducing electron-withdrawing (e.g., halogens, CF₃) or electron-donating (e.g., methoxy) groups to the phenyl ring can modulate electronic properties, metabolic stability, and binding interactions. The replacement of hydrogen with fluorine is a common strategy to block metabolic oxidation. u-tokyo.ac.jpcambridgemedchemconsulting.com
Bioisosteric Replacement: The entire m-tolyl group can be replaced by other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl, naphthyl) to explore different spatial and electronic requirements of the target. nih.govnih.gov This approach can improve potency, selectivity, or pharmacokinetic profiles.
Table 2: Bioisosteric Replacements for the m-Tolyl Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| m-Tolyl | 4-Fluorophenyl | Enhance metabolic stability; alter electronic profile. cambridgemedchemconsulting.com |
| m-Tolyl | Pyridyl | Introduce a hydrogen bond acceptor (ring nitrogen) to probe for polar interactions. nih.gov |
| m-Tolyl | Thienyl | Alter ring size and electronics while maintaining aromaticity. |
| Methyl (on tolyl) | Trifluoromethyl (CF₃) | Increase lipophilicity and block metabolic oxidation of the methyl group. nih.gov |
In related compound series, functionalization of the aromatic moiety has been shown to significantly improve receptor affinity. nih.gov
Chemical Transformations at the Ethan-1-ol Backbone of this compound
The ethan-1-ol backbone contains a chiral center and a hydroxyl group, both of which are important targets for chemical modification. The secondary alcohol is a potential hydrogen bond donor and acceptor and its transformation can have a profound impact on the compound's biological profile.
Key transformations include:
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone (2-(piperazin-1-yl)-1-(m-tolyl)ethan-1-one) removes the chiral center and the hydrogen bond donating capability, replacing it with a planar carbonyl group that is a hydrogen bond acceptor. researchgate.net
Esterification/Etherification: Conversion of the hydroxyl group to an ester or ether can serve as a prodrug strategy or can be used to probe the steric and electronic requirements of the binding site.
Replacement of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by other functional groups. Studies have shown that 2-(piperazin-1-yl)ethanols can be readily converted into the corresponding ethyl chlorides through a classical O-tosylation protocol, a transformation that is accelerated by the presence of the piperazine unit. nih.gov This allows for the introduction of halogens or other nucleophiles at this position.
Table 3: Chemical Transformations of the Ethan-1-ol Moiety
| Reaction Type | Product Functional Group | Key Chemical Change |
|---|---|---|
| Oxidation | Ketone | Loss of chirality and H-bond donor capacity. |
| O-Tosylation followed by Nucleophilic Substitution | Chloroalkane | Replacement of hydroxyl with a chlorine atom. nih.gov |
| Esterification | Ester | Masking of the hydroxyl group, potential prodrug. |
The spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides highlights a facile pathway for backbone modification. nih.gov
Regioselectivity and Stereoselectivity Control in this compound Derivatization
Controlling regioselectivity and stereoselectivity is paramount for producing specific, well-defined analogues for SAR studies. For the target compound, this primarily concerns the stereochemistry at the C1 position of the ethan-1-ol backbone.
Regioselectivity: In the initial synthesis using piperazine, derivatization at the N4 position is typically achieved after the initial coupling at N1, often through the use of protecting groups if necessary. However, with an unsubstituted piperazine, the two nitrogens are equivalent, simplifying the initial step.
Stereoselectivity: The hydroxyl-bearing carbon is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. As biological targets are chiral, enantiomers often exhibit different pharmacological activities. Therefore, controlling this stereocenter is critical.
Methods for achieving stereocontrol include:
Asymmetric Synthesis: A powerful strategy is the asymmetric reduction of the precursor ketone, 2-(piperazin-1-yl)-1-(m-tolyl)ethan-1-one. Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, is a well-established method for converting α-amino ketones into chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org
Chiral Pool Synthesis: The synthesis can begin from a chiral starting material that already contains the desired stereocenter.
Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Palladium-catalyzed asymmetric hydrogenation has been successfully used to create chiral piperazin-2-ones, demonstrating the applicability of asymmetric catalysis in generating stereochemically defined piperazine-containing scaffolds. dicp.ac.cnrsc.org
Methodological Frameworks for Investigating Structure-Activity Relationships in this compound Analogues
A systematic investigation of the SAR for analogues of this compound involves a multi-faceted approach combining synthetic chemistry, biological evaluation, and computational modeling.
A typical methodological framework includes:
Library Synthesis: Based on the derivatization strategies outlined above (Sections 4.1-4.3), a focused library of analogues is synthesized. This library should systematically probe the effects of varying substituents at the piperazine, m-tolyl, and ethan-1-ol positions.
Biological Screening: The synthesized compounds are evaluated in a cascade of biological assays. This begins with primary in vitro biochemical assays to determine activity against the molecular target (e.g., enzyme inhibition IC₅₀ values) and is followed by cell-based assays to assess whole-cell activity. nih.govnih.gov
SAR Analysis: The relationship between the structural modifications and the observed biological activity is analyzed. This can range from qualitative observations (e.g., "electron-withdrawing groups on the phenyl ring increase potency") to quantitative approaches. researchgate.net
Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide insights into the binding modes of the analogues and help rationalize the observed SAR. X-ray crystallography of potent analogues bound to the target protein can offer definitive structural information to guide further design. nih.gov
Iterative Design: The results from the SAR analysis and computational studies are used to design a new generation of analogues with predicted improvements in potency, selectivity, or pharmacokinetic properties, restarting the design-synthesize-test cycle. Statistical methods like principal component analysis can also be employed to analyze complex datasets and guide compound optimization. mdpi.com
This iterative process allows for the refinement of the chemical scaffold to maximize desired biological effects while minimizing off-target activity. researchgate.netnih.gov
Advanced Analytical Techniques for the Research and Characterization of 2 Piperazin 1 Yl 1 M Tolyl Ethan 1 Ol
High-Resolution Spectroscopic Techniques for Structural Elucidation of 2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol and its Synthesized Intermediates
Spectroscopic methods are indispensable for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) provide detailed insights into the connectivity of atoms, the molecular mass, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each hydrogen and carbon atom in this compound can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the m-tolyl group, the ethan-1-ol backbone, and the piperazine (B1678402) ring. The aromatic protons on the m-tolyl ring typically appear in the downfield region (δ 7.0-7.3 ppm). The methyl group protons on the tolyl ring would produce a singlet around δ 2.3 ppm. rsc.org The methine proton (-CH(OH)-) is expected to be a multiplet, likely a doublet of doublets, around δ 4.8 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) attached to the piperazine ring will show complex splitting patterns due to coupling with the methine proton and the protons on the piperazine ring itself. The piperazine ring protons often exhibit broad signals due to conformational exchange and nitrogen's quadrupolar moment, appearing in the δ 2.5-3.1 ppm range. chemicalbook.com The hydroxyl (-OH) and amine (-NH) protons are exchangeable and may appear as broad singlets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons of the m-tolyl group would resonate in the δ 122-146 ppm range. rsc.org The carbon bearing the hydroxyl group (-CH(OH)-) is expected around δ 70 ppm. rsc.org The carbons of the piperazine ring typically appear in the δ 45-55 ppm range, while the methylene carbon adjacent to the piperazine nitrogen will be in a similar region. chemicalbook.com The methyl carbon of the tolyl group would give a signal in the upfield region, around δ 21 ppm. rsc.org
Below is a table of predicted chemical shifts for this compound.
| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.0 - 7.3 (m) | 122 - 130 |
| Aromatic C (quaternary) | - | 138 - 146 |
| Ar-CH₃ | 2.3 (s) | ~21 |
| -CH(OH)- | ~4.8 (dd) | ~70 |
| -CH₂-N | 2.5 - 2.8 (m) | ~55-60 |
| Piperazine -CH₂- | 2.5 - 3.1 (m) | ~45-50 |
| -OH | Variable (br s) | - |
| -NH | Variable (br s) | - |
| (s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet). These are predicted values based on analogous structures. |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₃H₂₀N₂O), the exact molecular weight is 220.1576 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.
Under electron ionization (EI), the molecule is expected to undergo fragmentation. The molecular ion peak (M⁺) at m/z 220 would be observed. Key fragmentation pathways would include:
Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring and the hydroxyl group is highly favorable, leading to a stable benzylic cation. This would result in a prominent peak at m/z 121, corresponding to the [CH₃-C₆H₄-CH(OH)]⁺ ion.
Cleavage alpha to nitrogen: The C-C bond between the hydroxyl-bearing carbon and the piperazine-substituted carbon can break, leading to fragments related to the piperazine moiety.
Piperazine ring fragmentation: The piperazine ring itself can fragment, typically by losing ethyleneimine units, giving rise to a characteristic pattern of peaks. researchgate.net A common fragment for the piperazine moiety is observed at m/z 85. researchgate.net
The table below summarizes the predicted key fragment ions in the mass spectrum.
| m/z Value | Predicted Ion Structure | Fragmentation Pathway |
| 220 | [C₁₃H₂₀N₂O]⁺ | Molecular Ion (M⁺) |
| 202 | [M - H₂O]⁺ | Loss of water |
| 121 | [CH₃-C₆H₄-CHOH]⁺ | Benzylic cleavage |
| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the bond between the ethanol (B145695) and piperazine moieties |
| 85 | [C₄H₉N₂]⁺ | Fragmentation of the piperazine ring |
| (Predicted fragmentation based on common pathways for alcohols, amines, and aromatic compounds). chemguide.co.uklibretexts.org |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching of the secondary amine in the piperazine ring would appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. mdpi.com The C-O stretching of the secondary alcohol would result in a strong band in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this molecule, Raman spectroscopy would be particularly useful for observing the aromatic ring vibrations (around 1600 cm⁻¹) and the symmetric vibrations of the piperazine ring, which may be weak in the IR spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| N-H (Amine) | Stretching | 3300-3500 (Medium) |
| C-H (Aromatic) | Stretching | 3000-3100 (Medium) |
| C-H (Aliphatic) | Stretching | 2850-2960 (Strong) |
| C=C (Aromatic) | Stretching | 1450-1600 (Medium) |
| C-O (Alcohol) | Stretching | 1050-1150 (Strong) |
| C-N (Amine) | Stretching | 1020-1250 (Medium) |
Advanced Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purity assessment of a synthesized compound and its isolation from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. researchgate.net For a polar, basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. However, the basic nature of the piperazine moiety can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanol (B1196071) groups.
To achieve efficient separation and good peak symmetry, several strategies can be employed:
Use of an acidic mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol) protonates the amine groups, reducing their interaction with the stationary phase.
Use of specialized columns: Columns with end-capping or those designed for the analysis of basic compounds can be used.
Ion-pairing chromatography: An ion-pairing reagent can be added to the mobile phase to form a neutral complex with the protonated analyte, improving retention and peak shape. sielc.com
A typical HPLC method would involve a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, with UV detection at a wavelength where the tolyl chromophore absorbs, such as 254 nm. nih.govjocpr.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. cmbr-journal.com Direct analysis of this compound by GC is challenging due to its polarity and high boiling point, which can cause poor chromatographic performance and thermal degradation in the injector or column.
To overcome these limitations, chemical derivatization is necessary to convert the polar -OH and -NH groups into less polar, more volatile functional groups. Common derivatization techniques include:
Silylation: Reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines.
Acylation: Reacting with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetyl esters and amides. researchgate.net
The resulting derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. researchgate.net The separation is typically performed on a non-polar or medium-polarity capillary column. The mass spectrometer detector provides confirmation of the identity of the derivatized compound and any impurities based on their mass spectra.
Emerging Research Directions and Future Prospects for 2 Piperazin 1 Yl 1 M Tolyl Ethan 1 Ol in Chemical Research
Role of 2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol as a Versatile Chemical Precursor or Scaffold for Novel Compounds
The molecular architecture of this compound, which combines the β-amino alcohol motif with a piperazine (B1678402) ring, positions it as a highly versatile scaffold in synthetic chemistry. The piperazine ring is considered a "privileged scaffold" in drug design, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties, such as solubility and basicity, which can be modulated to improve pharmacokinetic profiles. nih.gov The β-amino alcohol framework is also a key structural element in many biologically active natural products and pharmaceuticals. researchgate.netgaylordchemical.com
The reactivity of this compound stems from several key features:
The Piperazine Moiety: The two nitrogen atoms in the piperazine ring offer sites for diverse chemical modifications. The secondary amine is particularly reactive and can be functionalized through N-alkylation, N-arylation, acylation, and other reactions to introduce new substituents. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various functional groups to create a library of new compounds. mdpi.commdpi.com
The Hydroxyl Group: The alcohol functional group can undergo esterification, etherification, or oxidation, providing another avenue for derivatization.
The Chiral Center: The carbon atom bearing the hydroxyl group is a chiral center, allowing for the synthesis of stereoisomers. The development of enantioselective synthetic methods can yield specific isomers, which is crucial as different enantiomers of a drug often exhibit distinct biological activities. nih.gov
The combination of these features makes this compound an ideal starting material for creating novel molecules with potential applications in various fields, including the development of new therapeutic agents. nih.govresearchgate.net For instance, derivatives could be synthesized to target specific biological receptors or enzymes.
Table 1: Potential Derivatization Strategies for the this compound Scaffold
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Piperazine Nitrogen | N-Alkylation | Alkyl halides, Epoxides | Tertiary Amine |
| Piperazine Nitrogen | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Arylpiperazine |
| Piperazine Nitrogen | Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Amide |
| Piperazine Nitrogen | Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |
| Hydroxyl Group | Esterification | Acyl chlorides, Anhydrides | Ester |
| Hydroxyl Group | Etherification | Alkyl halides (e.g., Williamson ether synthesis) | Ether |
| Hydroxyl Group | Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Ketone |
Methodological Innovations in the Study of this compound and Related β-Amino Alcohols
The synthesis of β-amino alcohols, including this compound, has been a major focus of methodological innovation in organic chemistry. Traditional methods often involve the ring-opening of epoxides with amines. scirp.orgresearchgate.net While effective, these methods can sometimes lack regioselectivity and may require harsh conditions. Recent research has focused on developing more efficient, selective, and environmentally friendly synthetic routes. organic-chemistry.org
Key methodological innovations applicable to the synthesis of this class of compounds include:
Asymmetric Synthesis: Given the importance of chirality in bioactive molecules, significant effort has been directed towards the enantioselective synthesis of β-amino alcohols. nih.gov Catalytic methods using chiral ligands and metal complexes, such as those based on copper or chromium, have been developed to produce specific enantiomers with high purity (up to 99% enantiomeric excess). nih.govorganic-chemistry.orgwestlake.edu.cn This is achieved through processes like the asymmetric rearrangement of N,N-dialkyl β-amino alcohols or the cross-coupling of aldehydes and imines. organic-chemistry.orgwestlake.edu.cn
Catalyst Development: A wide range of catalysts have been explored to improve reaction efficiency and selectivity. These include Lewis acids like zinc(II) perchlorate (B79767) and calcium trifluoromethanesulfonate, as well as heterogeneous catalysts such as silica (B1680970) gel and zeolites. organic-chemistry.org The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, aligning with the principles of green chemistry. scirp.orguv.es
Novel Reaction Pathways: Researchers have developed innovative synthetic strategies that bypass traditional routes. These include a metal-free, two-step Smiles rearrangement, which is effective for N-arylated amino alcohols, and photo-induced radical relay methods that allow for the synthesis of functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.comacs.org
Table 2: Comparison of Modern Synthetic Methodologies for β-Amino Alcohols
| Methodology | Key Features | Advantages |
| Asymmetric Catalysis nih.govorganic-chemistry.org | Employs chiral catalysts (e.g., Cu or Cr complexes) to control stereochemistry. | High enantioselectivity (up to 99% ee), access to specific stereoisomers. |
| Heterogeneous Catalysis scirp.orguv.es | Uses solid catalysts like zeolites. | Catalyst is easily recoverable and reusable, often environmentally benign. |
| Metal-Free Synthesis acs.org | Relies on reactions like the Smiles rearrangement without metal catalysts. | Avoids potentially toxic and expensive metal reagents. |
| Photoredox Catalysis gaylordchemical.com | Uses light to induce radical reactions under mild conditions. | High regioselectivity, broad substrate scope, mild reaction conditions. |
| Aminolysis in Water organic-chemistry.org | Ring-opening of epoxides using water as a solvent, often without a catalyst. | Environmentally friendly ("green"), high selectivity and yields. |
Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of this compound Analogues
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the design and analysis of new molecules. mdpi.comresearchgate.net These computational tools can be powerfully applied to the design and prediction of analogues of this compound.
Applications of AI and ML in this context include:
De Novo Drug Design: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecular structures based on a desired set of properties. By training these models on large databases of known molecules and their activities, they can generate new analogues of the target compound that are predicted to have enhanced biological activity or improved pharmacokinetic profiles. nih.gov
Predictive Modeling: ML algorithms can be trained to predict various properties of molecules, including their bioactivity against specific targets, toxicity, solubility, and metabolic stability. nih.gov For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built for a series of this compound derivatives to predict their efficacy based on their chemical structures. mdpi.com This allows for the virtual screening of thousands of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net
Reaction Prediction and Synthesis Planning: Graph neural networks (GNNs) can learn the underlying rules of chemical reactions. nih.gov These models can predict the products of unknown reactions or suggest optimal synthetic routes for a target molecule, including novel analogues of this compound. This can significantly reduce the time and resources spent on developing synthetic pathways.
Sustainable and Green Synthetic Approaches for the Production of this compound
In line with the growing emphasis on environmental responsibility in the chemical industry, the development of sustainable and green synthetic methods is a key research direction. rsc.org The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com These principles can be applied to the synthesis of this compound and related β-amino alcohols.
Key green synthetic strategies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water or bio-based solvents. The synthesis of β-amino alcohols via the aminolysis of epoxides has been successfully demonstrated in water, often without the need for a catalyst. organic-chemistry.orguv.es
Catalysis: Employing catalysts to improve reaction rates and selectivity, thereby reducing energy consumption and by-product formation. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly favored. scirp.orguv.es
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. mdpi.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net
By adopting these strategies, the chemical production of this compound can be made more cost-effective and environmentally sustainable. researchgate.net
Table 3: Application of Green Chemistry Principles to the Synthesis of β-Amino Alcohols
| Green Chemistry Principle | Application in β-Amino Alcohol Synthesis |
| Waste Prevention | Designing syntheses with high atom economy and yields to minimize by-products. |
| Safer Solvents | Using water as a solvent for epoxide aminolysis, reducing reliance on volatile organic compounds. organic-chemistry.org |
| Energy Efficiency | Employing microwave-assisted synthesis to drastically reduce reaction times and energy consumption. mdpi.com |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |
| Catalysis | Utilizing reusable heterogeneous catalysts like zeolites to improve efficiency and reduce waste. scirp.orguv.es |
| Designing for Degradation | Designing molecules that will break down into innocuous products at the end of their lifecycle. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol, and what purification methods are effective?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions to introduce the piperazine moiety. For example, the GP3 protocol (General Procedure 3) utilizes precursors like tribromocyclopropane derivatives and ketones (e.g., 1-(m-tolyl)ethan-1-one), followed by chromatography (e.g., gradient elution with Et₂O/Pentane) to achieve high yields (~89%) and purity . Optimize solvent systems based on polarity differences between reactants and products.
Q. What safety precautions are necessary when handling this compound?
- Guidelines :
- Eye Protection : Wear goggles due to severe eye irritation risks (H319 hazard classification) .
- First Aid : If inhaled, administer oxygen or artificial respiration; flush eyes with water for several minutes and seek medical attention .
- Storage : Store in tightly sealed containers at controlled room temperature, protected from light .
Q. How can solubility and stability be assessed for this compound in experimental settings?
- Approach :
- Solubility : Test in polar solvents (e.g., ethanol, DMSO) and aqueous buffers. Evidence suggests solubility in ethanol but insolubility in water .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or FTIR to detect structural changes .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the piperazine moiety?
- Strategies :
- Reagent Selection : Use coupling agents like TEA (triethylamine) in DMSO at 120°C to enhance nucleophilicity of the piperazine nitrogen .
- Catalysis : Explore transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions.
- Workup : Employ liquid-liquid extraction with dichloromethane/water to isolate the product and minimize byproducts .
Q. What analytical techniques are suitable for characterizing structural and functional groups in this compound?
- Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and retention time .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed m/z 302.04 vs. calculated 302.15 for similar derivatives) .
- NMR : Analyze ¹H/¹³C spectra to verify piperazine ring connectivity and m-tolyl substitution patterns .
Q. How can discrepancies in pharmacological activity data across studies be resolved?
- Troubleshooting :
- Bioassay Standardization : Use validated cell lines (e.g., osteoblast models for BMP2 upregulation studies) and control compounds to normalize activity measurements .
- Metabolite Screening : Assess if metabolic byproducts (e.g., N-oxide derivatives) interfere with activity using LC-MS .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate to ensure reproducibility .
Q. What strategies are effective for resolving crystallinity issues during formulation?
- Solutions :
- Co-Crystallization : Screen co-formers (e.g., succinic acid) to enhance crystallinity .
- Amorphous Dispersion : Use spray drying with polymers like PVP to improve solubility .
- Thermal Analysis : Conduct DSC (Differential Scanning Calorimetry) to identify polymorphic transitions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s biological activity?
- Steps :
Replicate Experiments : Verify assay conditions (e.g., cell passage number, serum concentration) .
Structural Confirmation : Re-characterize the compound using XRD or 2D NMR to rule out batch-specific impurities .
Literature Review : Compare with structurally analogous piperazine derivatives (e.g., S 18126) to identify structure-activity relationships .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
